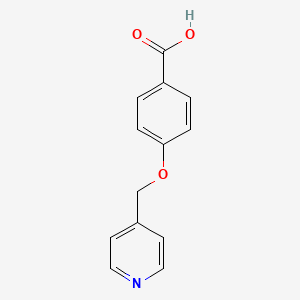
4-(Pyridin-4-ylmethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-4-ylmethoxy)benzoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .
Synthesis Analysis
A new metal-based chemotherapeutic drug candidate [Co(L)2·(H2O)4] (1) was synthesized from the ligand 4-(pyridin-4-ylmethoxy)-benzoic acid (HL) and thoroughly characterized by spectroscopic, analytical, and single crystal X-ray diffraction techniques .Molecular Structure Analysis
The molecular structure of 4-(Pyridin-4-ylmethoxy)benzoic acid consists of one Co(II) ion, one L− ligand, and two coordinated aqua molecules . The Co(II) ion is coordinated to four oxygen atoms from four aqua molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyridin-4-ylmethoxy)benzoic acid include a molecular formula of C13H11NO3 and a molecular weight of 229.23 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-(Pyridin-4-ylmethoxy)benzoic acid has been utilized in the synthesis of various coordination polymers and metal-organic frameworks. These compounds have been characterized using different spectroscopic techniques and single-crystal X-ray diffraction. For instance, 3,5-bis(pyridin-4-ylmethoxy)benzoic acid was used to create lanthanide complexes with interesting photophysical properties, such as bright green luminescence efficiencies in solid state (Sivakumar et al., 2011). Similarly, Xu et al. (2009) synthesized a novel 3D polymer using 3,5-bis(pyridin-4-ylmethoxy)benzoic acid, exhibiting a 4-fold interpenetrating net with photoluminescent properties (Xu et al., 2009).
Photophysical and Luminescent Properties
These synthesized materials often display unique photophysical and luminescent properties. For example, terbium systems created using 3,4-bis(pyridin-4-ylmethoxy)benzoic acid as a bridge molecule in hybrid materials exhibited high thermal stability and amorphous structure features, with strong green emission from Tb3+ ions (Zhang et al., 2015).
Supramolecular Chemistry and Crystal Engineering
This compound has been instrumental in the development of supramolecular chemistry and crystal engineering. It aids in the formation of complex structures like entangled frameworks and coordination polymers with specific topologies and binding modes. For example, a study by Li et al. (2012) showed the synthesis of entangled structures based on bi- and tri-metallic cores, utilizing 1,4-bis(pyridin-4-ylmethoxy)benzene (Li et al., 2012).
Interaction with Biological Molecules
In the field of biochemistry, 4-(Pyridin-4-ylmethoxy)benzoic acid derivatives have been investigated for their interaction with DNA and proteins. For instance, Tabassum et al. (2015) synthesized a Co(II) complex from this ligand, which showed significant DNA binding and photo cleavage activity, as well as interaction with human serum albumin (Tabassum et al., 2015).
Thermo- and Solvatochromic Properties
Compounds containing 4-(pyridin-4-yl)benzoic acid have exhibited thermo- and solvatochromic properties, useful in materials science for sensing and display technologies. For example, a study by Mehlana et al. (2012) focused on metal-organic frameworks showing water-induced phase transformations with chromotropism, a property important for creating responsive materials (Mehlana et al., 2012).
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it causes skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Specific safety and hazard information for 4-(Pyridin-4-ylmethoxy)benzoic acid is not available in the search results.
Wirkmechanismus
Target of Action
It has been used in the synthesis of a cobalt (ii) complex that interacts with dna , and in the development of antibacterial agents against Klebsiella pneumoniae .
Mode of Action
In a study, a cobalt (II) complex derived from this compound was found to bind to CT DNA via an electrostatic mode . Another study suggested that it could inhibit folic acid production in Klebsiella pneumoniae .
Biochemical Pathways
Given its potential role in inhibiting folic acid production , it may impact the folate pathway, which is crucial for the synthesis of nucleotides in bacteria.
Result of Action
A cobalt (ii) complex derived from this compound showed significant dna photo cleavage activity through the formation of hydroxyl radicals . As an antibacterial agent, it could potentially disrupt bacterial cell membrane and reduce folic acid production .
Eigenschaften
IUPAC Name |
4-(pyridin-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNDTCHJWVJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylmethoxy)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)
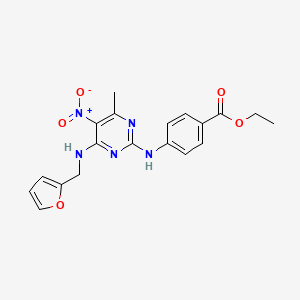
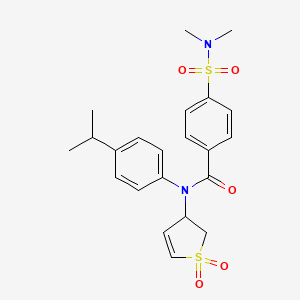

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)

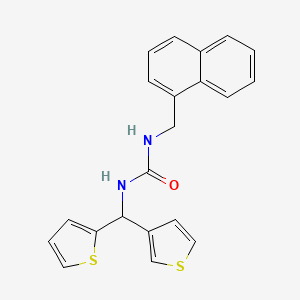
![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)
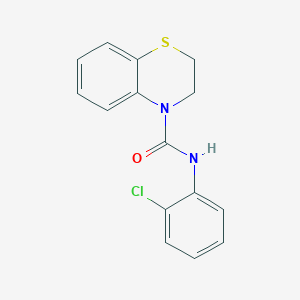
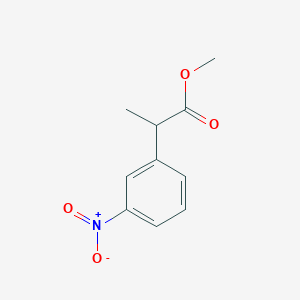
![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)